molecular formula C11H13NO4S2 B13058704 [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylpropanoate

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylpropanoate

Cat. No.: B13058704
M. Wt: 287.4 g/mol
InChI Key: JXBISJAMPXHCLQ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylpropanoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thieno[2,3-b]thiopyran core, which is a sulfur-containing heterocycle, and is characterized by its high stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylpropanoate typically involves multi-step organic reactions The process begins with the formation of the thieno[2,3-b]thiopyran core through cyclization reactions involving sulfur-containing precursors

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to streamline the production process and maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylpropanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. This selective binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylpropanoate can be compared with other sulfur-containing heterocycles, such as:

    Thieno[3,2-b]thiopyran derivatives: These compounds have a similar core structure but differ in the position of the sulfur atoms.

    Benzothiopyran derivatives: These compounds feature a benzene ring fused to the thiopyran core, offering different electronic properties.

    Thiophene derivatives: Simpler sulfur-containing heterocycles that serve as building blocks for more complex structures.

The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13NO4S2

Molecular Weight

287.4 g/mol

IUPAC Name

[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylpropanoate

InChI

InChI=1S/C11H13NO4S2/c1-7(2)10(13)16-12-9-3-5-17-11-8(9)4-6-18(11,14)15/h3,5,7H,4,6H2,1-2H3/b12-9+

InChI Key

JXBISJAMPXHCLQ-FMIVXFBMSA-N

Isomeric SMILES

CC(C)C(=O)O/N=C/1\C=CSC2=C1CCS2(=O)=O

Canonical SMILES

CC(C)C(=O)ON=C1C=CSC2=C1CCS2(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.